(S)-3-(2-Chloro-5-fluorophenyl)morpholine hydrochloride
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Overview
Description
(S)-3-(2-Chloro-5-fluorophenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, which is attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Chloro-5-fluorophenyl)morpholine hydrochloride typically involves the reaction of 2-chloro-5-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Chloro-5-fluorophenyl)morpholine hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl derivatives, while oxidation and reduction reactions can produce different morpholine derivatives with altered functional groups.
Scientific Research Applications
(S)-3-(2-Chloro-5-fluorophenyl)morpholine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Chemical Biology: The compound is used as a tool to study the interactions of morpholine derivatives with biological systems, including enzyme inhibition and receptor binding studies.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(2-Chloro-5-fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring contribute to the compound’s binding affinity and specificity. The morpholine ring can interact with various biological pathways, modulating their activity and leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(2-Chloro-4-fluorophenyl)morpholine hydrochloride
- (S)-3-(2-Chloro-5-bromophenyl)morpholine hydrochloride
- (S)-3-(2-Chloro-5-methylphenyl)morpholine hydrochloride
Uniqueness
(S)-3-(2-Chloro-5-fluorophenyl)morpholine hydrochloride is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3S)-3-(2-chloro-5-fluorophenyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO.ClH/c11-9-2-1-7(12)5-8(9)10-6-14-4-3-13-10;/h1-2,5,10,13H,3-4,6H2;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATHMYLWXZFQNX-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=C(C=CC(=C2)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)C2=C(C=CC(=C2)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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